N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide
Description
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a morpholine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-4-11-12(9(2)20-15-11)14-13(17)16-5-6-19-10(7-16)8-18-3/h10H,4-8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKYHQWPMOXSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1NC(=O)N2CCOC(C2)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-ethyl-5-methyl-1,2-dicarbonyl compounds, under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the oxazole intermediate.
Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the morpholine-oxazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, under mild to moderate temperatures.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Molecular Targets and Pathways: Potential targets include kinases, proteases, and other enzymes involved in critical biological pathways. The compound may also affect signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(hydroxymethyl)morpholine-4-carboxamide: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methyl)morpholine-4-carboxamide: Lacks the methoxymethyl group, having a simpler methyl group instead.
Uniqueness
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
